Undecyl glucoside
Description
Context and Significance within Surfactant Chemistry
Alkyl glucosides, including undecyl glucoside, represent a class of "green" surfactants synthesized from the reaction of a fatty alcohol and glucose. researchgate.net Their appeal in surfactant chemistry stems from their derivation from renewable raw materials, such as corn glucose and fatty alcohols from coconut or palm kernel oil. upichem.com These compounds are characterized by a hydrophilic glucose head and a hydrophobic alkyl tail, a structure that allows them to reduce the surface tension of liquids and act as effective cleansing and emulsifying agents. cosmileeurope.eu
The significance of alkyl glucosides lies in their favorable environmental and performance profile. They are readily biodegradable and exhibit low toxicity. researchgate.neticspecialties.com In academic research, the structure-property relationships of alkyl glucosides are a key area of investigation. The length of the alkyl chain, for instance, plays a crucial role in determining the surfactant's properties. An increase in the alkyl chain length generally leads to an increase in the hydrophobicity of the surfactant. researchgate.net This, in turn, influences properties such as water solubility and critical micelle concentration (CMC), the concentration at which surfactant molecules aggregate to form micelles. europa.eu
This compound, with its 11-carbon alkyl chain, occupies an intermediate position among the commonly studied alkyl glucosides, which typically range from C8 (octyl) to C16 (cetyl). europa.euresearchgate.net This specific chain length imparts a balance of properties that are of interest to researchers.
Research Trajectories and Interdisciplinary Relevance of this compound
Research into this compound and other alkyl glucosides is not confined to surfactant chemistry alone. Its interdisciplinary relevance is growing, with studies exploring its applications in various fields.
One significant area of research is in the synthesis of nanoparticles. For example, this compound has been used in the formation of reverse micelles for the synthesis of silver nanoparticles. scirp.orgresearchgate.net The structure of the alkyl glucoside influences the size and shape of the resulting nanoparticles. researchgate.net
Furthermore, the unique properties of alkyl glucosides make them suitable for applications in membrane protein research. Their ability to solubilize membrane proteins without denaturation is a valuable attribute for structural and functional studies. researchgate.netmdpi.com While octyl glucoside has been more commonly used in this context, the synthesis and properties of other alkyl glucosides, including this compound, have been investigated for their potential in this specialized area. researchgate.netresearchgate.net
The following table provides a summary of the key properties of this compound and related alkyl glucosides, highlighting the variations that drive their specific research applications.
| Property | This compound | Octyl Glucoside | Decyl Glucoside | Dodecyl Maltoside |
| Alkyl Chain Length | 11 | 8 | 10 | 12 |
| CAS Number | 132778-08-6 icspecialties.com | - | 68515-73-1 icspecialties.com | - |
| Molecular Formula | C17H34O6 | C14H28O6 mdpi.com | - | - |
| Critical Micelle Concentration (CMC) | Investigated researchgate.net | 0.53% / 20 mM mdpi.com | Investigated mdpi.com | Investigated researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
98283-67-1 |
|---|---|
Molecular Formula |
C17H34O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-undecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C17H34O6/c1-2-3-4-5-6-7-8-9-10-11-22-17-16(21)15(20)14(19)13(12-18)23-17/h13-21H,2-12H2,1H3/t13-,14-,15+,16-,17?/m1/s1 |
InChI Key |
ULDAPNVYSDTSFM-VDWCLKJHSA-N |
SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Other CAS No. |
98283-67-1 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Undecyl Glucoside
Traditional Glycosylation Approaches
The cornerstone of industrial alkyl glucoside production, including undecyl glucoside, has long been the Fischer glycosylation method. This chemical route is valued for its use of renewable resources and is considered a "green" process. cir-safety.orgcir-safety.org
Acid-Catalyzed Alcoholysis of Glucose and Polysaccharides
The direct acid-catalyzed alcoholysis of glucose is a primary method for synthesizing this compound. europa.eu This process, first reported by Emil Fischer in 1893 for producing ethyl glucoside, involves reacting glucose with an alcohol under acidic conditions. cir-safety.orgcir-safety.org For this compound, the reaction would utilize undecyl alcohol and D-glucose in the presence of an acid catalyst. europa.eu The process is not limited to monosaccharides; polysaccharides that can be hydrolyzed to glucose, such as starch from corn, potato, or wheat, can also serve as the carbohydrate source. cir-safety.org The fatty alcohols are often derived from natural sources like coconut or palm oil. cir-safety.org This reaction typically produces an ether linkage between the fatty alcohol and the anomeric hydroxyl group of glucose. cir-safety.org A significant characteristic of this method is that it results in a complex mixture of products, including not only the desired alkyl monoglucoside but also alkyl polyglucosides, where multiple glucose units are linked together. cir-safety.org
Optimization of Reaction Parameters for Yield and Stereoselectivity
Optimizing reaction conditions is crucial for maximizing the yield and influencing the stereoselectivity of the final product mixture. Key parameters that are manipulated include temperature, catalyst concentration, and the molar ratio of the reactants. iyte.edu.trrsc.org For instance, in the synthesis of butyl glucoside, a related compound, glucose conversions over 99% and yields over 95% were achieved using a tungstophosphoric acid (TPA) incorporated mesoporous silica (B1680970) catalyst. iyte.edu.tr The study investigated reaction temperatures of 100°C and 117°C and catalyst amounts of 20 and 30 wt% relative to glucose. iyte.edu.tr The removal of water, a byproduct of the reaction, is a critical factor for driving the equilibrium towards product formation. google.comnih.gov This is often accomplished by applying a vacuum during the reaction, which can significantly increase conversion rates. rsc.orggoogle.com In one study on the synthesis of aroma esters, applying a vacuum to remove water increased the isolation yield from 49.4% to 94.3%. rsc.org
Table 1: Effect of Reaction Parameters on Alkyl Glucoside Synthesis
| Parameter | Effect on Synthesis | Research Finding | Citation |
|---|---|---|---|
| Catalyst | Influences conversion and yield. | Tungstophosphoric acid (TPA) on a silica support (SBA-15) provided over 99% glucose conversion and over 95% butyl glucoside yield. | iyte.edu.tr |
| Temperature | Affects reaction rate and product distribution. | Reactions for butyl glucoside were studied at 100°C and 117°C to find optimal conditions. | iyte.edu.tr |
| Water Removal | Increases yield by shifting reaction equilibrium. | Using a vacuum to remove water during ester synthesis increased product yield from 49.4% to 94.3%. | rsc.org |
| Reactant Ratio | Determines product composition (mono- vs. polyglucoside). | A process using 2.5 moles of an octanol/decanol mixture per mole of glucose was developed to produce a mixture of glucosides and oligosaccharides. | google.com |
Characterization of Alkyl Monoglucosides and Polyglucosides
The characterization of alkyl glucoside products is essential due to the inherent complexity of the mixtures produced, which contain alkyl homologues, oligomers (polyglucosides), and anomers (α and β forms). nih.gov High-performance liquid chromatography (HPLC) is a primary tool for analysis. nih.gov Different HPLC modes are used to resolve the mixture's components. nih.gov
Reversed-phase HPLC: This mode, often using a methanol-water gradient, separates the compounds based on the length of their alkyl chains and the degree of polymerization (number of glucose units). nih.gov
Normal-phase HPLC: This mode can effectively separate the α- and β-anomers of the alkyl glucosides. nih.gov
Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS), is employed to determine the molecular weights of the different components in the mixture and confirm their identity. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a vital technique for detailed structural elucidation of the synthesized glucosides. tu.ac.thresearchgate.net
Table 2: Techniques for Alkyl Glucoside Characterization
| Technique | Purpose | Details | Citation |
|---|---|---|---|
| Reversed-Phase HPLC | Separation of oligomers and alkyl homologues. | Separates based on alkyl chain length and number of glucose units. | nih.gov |
| Normal-Phase HPLC | Separation of anomers. | Separates the α and β forms of the glucoside. | nih.gov |
| Mass Spectrometry (MS) | Molecular weight determination. | MALDI-TOF-MS is used to identify the mass of various glucosides and polyglucosides in the product mixture. | nih.govresearchgate.net |
| NMR Spectroscopy | Structural elucidation. | Confirms the chemical structure, including the position of the alkyl chain and the anomeric configuration. | tu.ac.thresearchgate.net |
Enzymatic Synthesis Strategies
Enzymatic methods offer an alternative to traditional chemical synthesis, often providing higher selectivity under milder reaction conditions. koreascience.krresearchgate.net These strategies typically involve glycosyltransferases, which catalyze the formation of glycosidic bonds. rsc.org
Glycosyltransferase-Mediated Production of Alkyl Glucosides
Glycosyltransferases are enzymes that facilitate the transfer of a monosaccharide unit from an activated sugar donor to an acceptor molecule. researchgate.netsigmaaldrich.com In the context of this compound synthesis, the acceptor would be undecyl alcohol. These enzymes are highly regio- and stereospecific, which allows for the synthesis of well-defined products, avoiding the complex mixtures seen in chemical synthesis. sigmaaldrich.com
UDP-dependent glycosyltransferases (UGTs) are a prominent family of these enzymes, utilizing UDP-glucose as the sugar donor. researchgate.net The reaction proceeds via a mechanism that results in an inversion of the anomeric carbon's configuration. researchgate.net The potential of this method has been demonstrated by the successful production of lauryl glucoside (C12) using an engineered Escherichia coli strain. nih.gov This strain was designed to express a UGT from Rhizopus delemar that showed activity with 1-dodecanol, a close structural relative of undecyl alcohol. nih.gov Besides UGTs, glycoside hydrolases can also be used for synthesis through a kinetically controlled approach known as transglycosylation. rsc.orgmdpi.com This process must be carefully monitored to prevent the subsequent enzymatic hydrolysis of the desired product. mdpi.com
Application of Dextransucrase and Cyclodextrin (B1172386) Glycosyltransferase
Specific types of glycosyltransferases, such as dextransucrase and cyclodextrin glycosyltransferase (CGTase), have been effectively used in the synthesis of alkyl glucosides. google.comnih.gov
Dextransucrase from Leuconostoc mesenteroides has been used to synthesize alkyl α-D-glucosides. nih.govresearchgate.net This enzyme utilizes sucrose (B13894) as the glycosyl donor and can react with various primary alcohols as acceptors. nih.govresearchgate.net Studies have reported product yields of around 30% (mol/mol) when using primary alcohols. nih.govresearchgate.net
Cyclodextrin Glycosyltransferase (CGTase) is a particularly versatile enzyme for this purpose. google.comasm.org It can catalyze the transfer of glucose units from donors like β-cyclodextrin or starch to alcohol acceptors. google.comchula.ac.th Research using CGTase from Paenibacillus sp. RB01 with β-cyclodextrin as the donor and various short-chain alcohols as acceptors has shown the formation of methyl, ethyl, and propyl glucosides containing one to three glucose units. chula.ac.th CGTase can also be used to elongate the carbohydrate portion of existing alkyl glucosides in a single step. google.com For example, using α-cyclodextrin as a donor, CGTase can add six glucose residues to an acceptor like dodecyl-β-D-glucoside. google.com This highlights its potential for creating a wide range of alkyl polyglucosides with tailored properties. google.com
Table 3: Overview of Enzymatic Synthesis Methods for Alkyl Glucosides
| Enzyme | Glycosyl Donor | Acceptor(s) | Typical Product(s) | Yield | Citation |
|---|---|---|---|---|---|
| Dextransucrase | Sucrose | Primary Alcohols | Alkyl α-D-glucosides | ~30% (mol/mol) | nih.govresearchgate.net |
| Cyclodextrin Glycosyltransferase (CGTase) | β-Cyclodextrin | Methanol (B129727), Propanol, Pentanol | Alkyl α-D-glucosides (1-3 glucose units) | 37-48% (w/w) | tu.ac.thchula.ac.th |
| UDP-Glycosyltransferase (UGT) | UDP-Glucose | 1-Dodecanol | Lauryl glucoside | Confirmed production | nih.gov |
| β-Glucosidase (transglycosylation) | Cellobiose | Ethanol, Butanol | Alkyl β-glucosides | Not specified | koreascience.kr |
Development of Stereoselective Enzymatic Routes
The synthesis of this compound through enzymatic routes offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes, particularly glycosidases, can catalyze the formation of glycosidic bonds with exceptional regio- and stereoselectivity, typically yielding the β-anomer exclusively. nih.govnih.gov This circumvents the need for complex protection and deprotection steps that are characteristic of chemical syntheses like the Koenigs-Knorr reaction. nih.govd-nb.info
Enzymatic synthesis can proceed via two main pathways: reverse hydrolysis and transglycosylation. ftb.com.hr
Reverse Hydrolysis : In this thermodynamically controlled approach, the equilibrium of the glycosidase-catalyzed hydrolysis reaction is shifted towards synthesis. nih.govmdpi.com This is often achieved by reducing the water activity in the reaction medium, for instance, by using a high concentration of the alcohol substrate or by adding organic co-solvents like acetonitrile. nih.govd-nb.info A key advantage is the direct coupling of D-glucose with undecanol (B1663989). For example, using almond β-D-glucosidase in an acetonitrile-water medium facilitates the direct glucosylation of hydrophobic alcohols, demonstrating the crucial role of the solvent in shifting the reaction equilibrium. nih.gov
Transglycosylation : This kinetically controlled method involves the use of an activated glycosyl donor, such as an aryl-glucoside (e.g., p-nitrophenyl-β-D-glucoside). d-nb.infoftb.com.hrftb.com.hr The enzyme catalyzes the transfer of the glucosyl moiety from the donor to the acceptor alcohol (undecanol). The yield in this process is dependent on the reaction kinetics and the specific properties of the enzyme used. ftb.com.hr
The choice of enzyme is critical for the success of the synthesis. Glycosidases are classified as either retaining or inverting enzymes based on the stereochemical outcome of the reaction they catalyze. d-nb.info For the synthesis of β-glucosides, retaining enzymes are commonly employed. d-nb.info Various microbial sources, including fungi (Aspergillus niger, Aspergillus oryzae) and yeasts (Kluyveromyces marxianus), provide robust β-galactosidases and β-glucosidases suitable for these reactions. ftb.com.hrcnr.it Research has also explored the use of engineered enzymes to enhance the ratio of synthesis (transglucosylation) to hydrolysis, further improving the efficiency of the process. d-nb.info
Advanced Synthetic Techniques
To overcome limitations of conventional synthesis methods, advanced techniques have been developed to improve the yield, selectivity, and sustainability of this compound production. These include employing novel reaction media like reverse micellar systems and using advanced heterogeneous catalysts such as mesoporous materials.
Preparation in Reverse Micellar Systems
Reverse micellar systems, also known as water-in-oil microemulsions, serve as nanoreactors that can enhance the enzymatic synthesis of alkyl glucosides like this compound. nih.govresearchgate.net These systems consist of nanometer-sized water droplets dispersed in a continuous organic phase, stabilized by a surfactant. researchgate.net This unique environment is particularly advantageous for reactions involving substrates with different polarities, such as hydrophilic glucose and hydrophobic undecanol. nih.govresearchgate.net
The enzyme is encapsulated within the aqueous core of the reverse micelle, while the hydrophobic alcohol substrate resides predominantly in the surrounding organic solvent. nih.gov This compartmentalization allows for high local concentrations of reactants and can shift the reaction equilibrium towards synthesis, thereby increasing the product yield. researchgate.netpsu.edu
A common surfactant used to form these systems is Aerosol-OT (AOT), or dioctyl sodium sulfosuccinate. ftb.com.hrnih.gov The organic phase is typically a nonpolar solvent like isooctane. ftb.com.hrscirp.org Key parameters influencing the reaction include the water-to-surfactant molar ratio (W₀), which controls the size of the water pool, and the pH of the aqueous phase. nih.govresearchgate.netresearchgate.net Studies have shown that the catalytic activity of enzymes within reverse micelles is strongly dependent on the degree of hydration, with maximum activity often observed near the saturation level. ftb.com.hrresearchgate.net
Research using β-glucosidase and β-galactosidase in AOT-based reverse micellar systems to synthesize octyl glucoside and galactoside has demonstrated significantly higher yields (40-45%) compared to conventional two-phase aqueous-organic systems. nih.govresearchgate.net The addition of nonionic co-surfactants, such as Tween, can further enhance enzyme activity. ftb.com.hr
Table 1: Research Findings on Alkyl Glucoside Synthesis in Reverse Micellar Systems
Catalytic Conversion Utilizing Mesoporous Materials
Mesoporous materials, such as certain types of zeolites and ordered mesoporous silicas (e.g., MCM-41, SBA-15), are increasingly utilized as solid acid catalysts for the synthesis of alkyl glucosides. mdpi.commdpi.com These materials offer high surface areas, tunable pore sizes (2-50 nm), and well-defined active sites, making them efficient heterogeneous catalysts for the direct glucosidation of alcohols. mdpi.comscielo.org.mx
In the context of this compound synthesis, these catalysts facilitate the Fischer glycosylation reaction, directly coupling glucose with undecanol. mdpi.com The key advantages of using mesoporous catalysts include their high catalytic activity, potential for reuse, and the avoidance of corrosive and difficult-to-separate homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. mdpi.com
The catalytic performance is heavily influenced by the material's properties, such as pore structure and acidity. mdpi.com For instance, studies on the synthesis of decyl glucoside using various zeolite catalysts revealed that H-FAU zeolites, which possess a high pore volume and numerous weak acid sites, exhibited the highest conversion and yield. mdpi.com The larger pore structure is believed to provide sufficient space for the formation and isomerization of the desired glucopyranoside product. mdpi.com In contrast, mesoporous materials like MCM-41, while effective, may show lower selectivity due to their large, regular pores that allow for the rapid diffusion of intermediate products before they can isomerize. mdpi.com
The synthesis process typically involves heating a mixture of glucose, the long-chain alcohol, and the catalyst at elevated temperatures (e.g., 130°C). mdpi.com The catalyst's acidity—both the strength and number of acid sites—is a critical factor. A higher number of weak acid sites has been correlated with increased glucose conversion and higher yields of the desired alkyl glucoside. mdpi.com
Table 2: Research Findings on Alkyl Glucoside Synthesis with Mesoporous Catalysts
Self Assembly and Aggregation Phenomena of Undecyl Glucoside
Micellization Behavior in Aqueous and Mixed Solvent Systems
The spontaneous formation of micelles by undecyl glucoside in a solution is a key characteristic that dictates its functionality in numerous applications. This behavior is governed by a delicate balance of hydrophobic and hydrophilic interactions.
Micellar Morphology and Structural Transitions
Alkyl polyglucosides, including this compound, can form various aggregate structures in solution. At concentrations just above the CMC, they typically form spherical micelles. researchgate.netsci-hub.se However, as the surfactant concentration increases, or with the addition of co-solutes like fatty alcohols, these spherical micelles can undergo structural transitions to form more complex morphologies such as cylindrical or rod-like micelles, and even lamellar phases at very high concentrations. sci-hub.sedigitellinc.com For instance, an increase in the concentration of C8-C10 alkyl polyglucosides can cause a transition from spherical to cylindrical micelles. sci-hub.se The addition of a fatty alcohol can induce a transition from spherical micelles to anisotropic shapes and eventually to lamellar structures. digitellinc.com These transitions are driven by changes in the molecular packing of the surfactant molecules within the aggregate. digitellinc.comnih.gov
Aggregation Number and Molecular Packing Parameters
The aggregation number represents the average number of surfactant monomers present in a single micelle. d-nb.info This parameter is influenced by factors such as the surfactant's chemical structure, temperature, and the composition of the solvent. d-nb.info For alkyl glucosides, the aggregation number can vary.
The shape and morphology of the micelles are often described by the critical packing parameter (P), which is defined as P = v / (a * l), where 'v' is the volume of the hydrophobic tail, 'a' is the effective area of the hydrophilic headgroup at the micelle-water interface, and 'l' is the length of the hydrophobic tail. phospholipid-research-center.com
For spherical micelles , P is typically less than or equal to 1/3. biorxiv.org
For cylindrical or rod-like micelles , P is between 1/3 and 1/2. biorxiv.org
Vesicles and bilayers form when P is between 1/2 and 1. phospholipid-research-center.com
Changes in experimental conditions, such as temperature or the addition of co-solutes, can alter the values of 'a' and 'l', leading to a change in the packing parameter and consequently, a transition in micellar shape. digitellinc.comccmb.res.in
Adsorption Characteristics at Fluid Interfaces
This compound is a nonionic surfactant, a class of molecules characterized by an amphiphilic structure. This structure consists of two distinct parts: a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail." In this compound, the head is a glucose sugar group, and the tail is an eleven-carbon alkyl chain (undecyl group). This dual nature is the foundation of its surface activity. biolinscientific.comwikipedia.org
When dissolved in an aqueous solution, this compound molecules preferentially migrate to interfaces, such as the air-water interface. biolinscientific.comuwaterloo.ca This migration is a thermodynamically favorable process that minimizes the unfavorable contact between the hydrophobic undecyl tails and the polar water molecules. diva-portal.orgumcs.pl The molecules align themselves at the interface with their hydrophobic tails oriented away from the water (e.g., towards the air) and their hydrophilic glucose heads remaining in the aqueous phase. biolinscientific.com
The strong cohesive forces between water molecules, primarily due to hydrogen bonding, create a high surface tension at the air-water interface. biolinscientific.comsolubilityofthings.com The adsorption of this compound molecules at this interface disrupts the water's hydrogen-bonding network. biolinscientific.com The intermolecular forces between the surfactant's nonpolar tail and the water molecules are significantly weaker than the forces between water molecules themselves. biolinscientific.com This disruption reduces the cohesive energy at the surface, resulting in a significant lowering of the solution's surface tension. biolinscientific.comsolubilityofthings.com
As the concentration of this compound in the bulk solution increases, more molecules adsorb to the interface, causing a progressive decrease in surface tension. This continues until the interface becomes saturated with surfactant molecules. At this point, a specific concentration known as the critical micelle concentration (CMC) is reached. Beyond the CMC, further addition of the surfactant leads to the formation of self-assembled aggregates called micelles within the bulk solution, and the surface tension remains at a constant low value. diva-portal.orgagriculturejournals.cz
The process by which this compound molecules adsorb to an interface and form a structured layer is governed by adsorption kinetics. uwaterloo.caresearchgate.net Studies on homologous short-chain alkyl glucosides provide insight into this dynamic process. The adsorption kinetics at the air-water interface can be characterized by a multi-stage mechanism.
Initially, during an induction period at low surface coverage, the surfactant molecules adsorb and tend to lie in an orientation parallel to the plane of the interface. As more molecules arrive at the interface from the bulk solution, the surface pressure begins to increase. This is followed by a distinct rearrangement where the molecules transition from a parallel to a more upright, tilted orientation. This change allows for a more compact packing of the molecules, leading to the formation of a dense and structured interfacial layer.
Thermodynamics of Self-Assembly Processes
The spontaneity of the self-assembly of this compound into micelles and its adsorption at interfaces is quantified by the standard Gibbs free energy of micellization (ΔG°m) and the standard Gibbs free energy of adsorption (ΔG°ads). Both of these processes are spontaneous, which is indicated by their negative ΔG° values. nih.govrjpbcs.com Micellization is an alternative pathway to adsorption for shielding the hydrophobic tails from water. umcs.pl
Typically, for surfactants, the value of ΔG°ads is more negative than that of ΔG°m. rjpbcs.com This indicates that the process of adsorbing to an interface to reduce surface tension is more energetically favorable than the formation of micelles in the bulk solution. Consequently, surface saturation occurs before micellization begins as the surfactant concentration is increased. rjpbcs.com The Gibbs free energy of micellization can be calculated from the critical micelle concentration (CMC) and reflects the thermodynamic stability of the resulting micelles. wikipedia.orgnih.gov
| Parameter | Description | Typical Sign | Implication for this compound |
| ΔG°m | Standard Gibbs Free Energy of Micellization | Negative | The formation of micelles is a spontaneous process. |
| ΔG°ads | Standard Gibbs Free Energy of Adsorption | Negative | The adsorption of molecules at an interface is a spontaneous process. |
This table presents the general thermodynamic principles governing this compound's behavior.
The thermodynamics of micellization are governed by the interplay of enthalpy (ΔH°m) and entropy (ΔS°m), which are related to the Gibbs free energy by the equation ΔG°m = ΔH°m - TΔS°m. pjps.pkscispace.com For many nonionic surfactants like this compound, the aggregation process is primarily entropy-driven. scispace.comacs.orgcore.ac.uk
| Thermodynamic Parameter | Typical Contribution for Alkyl Glucosides | Driving Factor |
| ΔH°m (Enthalpy) | Positive (Endothermic) | Can be unfavorable; energy is consumed to break water-water and head group interactions. mdpi.com |
| ΔS°m (Entropy) | Positive | Favorable; driven by the release of ordered water molecules from the hydrophobic tails (Hydrophobic Effect). acs.orgmdpi.com |
| ΔG°m (Gibbs Free Energy) | Negative | The large, positive entropy term typically outweighs the positive enthalpy term, making the overall process spontaneous. scispace.com |
This table outlines the typical enthalpic and entropic contributions to the micellization of alkyl glucoside surfactants.
Mixed Micelle Formation with Other Amphiphiles
When this compound is mixed with other types of surfactants (amphiphiles), such as ionic surfactants or other nonionic surfactants, they can co-assemble to form mixed micelles. nih.govpku.edu.cnresearchgate.net This behavior is often characterized by synergistic interactions, meaning the properties of the mixture are superior to those of the individual components. nih.govresearchgate.net
A key indicator of synergism is a negative deviation of the experimental critical micelle concentration (CMC) from the ideal CMC calculated for the mixture. rjpbcs.com This indicates that the mixture forms micelles at a lower total concentration than would be expected from an ideal combination of the individual surfactants, signifying an attractive interaction between the different amphiphiles. rjpbcs.comresearchgate.net
The extent of these interactions can be quantified using theoretical frameworks like the regular solution theory, which calculates a molecular interaction parameter (β). A negative value for β indicates attractive interactions and synergism in the mixed micelle, while a value of zero suggests ideal mixing, and a positive value indicates antagonistic interactions. nih.govscielo.org.mx The composition of the mixed micelles is often different from the bulk composition and is typically enriched with the component that has the higher surface activity or lower individual CMC. scielo.org.mx By carefully selecting the co-surfactant and adjusting the molar ratio, the properties of the resulting mixed micelles—such as their size, shape, stability, and solubilization capacity—can be precisely controlled. nih.govresearchgate.net
Co-micellization with Ionic and Nonionic Surfactants
The interaction between this compound and other nonionic surfactants is generally weaker, as it is primarily driven by van der Waals forces and hydrogen bonding between the headgroups. Research on the interaction between alkyl glucosides and other nonionic surfactants, such as alcohol ethoxylates, has shown varied results. Some studies report no significant interaction between n-decyl-β-glucoside and dodecyl hexaethoxyethanol (C12EO(7)). nih.govcapes.gov.br However, mixing different types of nonionic surfactants, such as alkyl glucosides with alkylphenol ethoxylates, can lead to enhanced packing at interfaces, which suggests a favorable interaction.
The co-micellization process can be influenced by several factors, including the alkyl chain length of both surfactants, the nature of the ionic headgroup, and the presence of electrolytes in the solution. The molecular architecture of the participating surfactants plays a crucial role in determining the stability and properties of the resulting mixed micelles. bioline.org.br
Synergistic Effects in Binary Surfactant Systems
Synergism in binary surfactant systems occurs when the properties of the mixture, such as surface tension reduction or foaming ability, are superior to those of the individual components at the same total concentration. bioline.org.br This phenomenon is particularly prominent in mixtures of ionic and nonionic surfactants, including this compound.
The primary driver for synergism is the reduction of repulsive forces and the favorable interaction between the different surfactant molecules in the mixed micelles and at the air-water interface. researchgate.net When this compound is mixed with an ionic surfactant, the nonionic glucoside molecules position themselves between the charged headgroups of the ionic surfactant, effectively reducing electrostatic repulsion. This leads to a more compact arrangement of molecules at the interface and within the micelle, resulting in a significant decrease in the CMC of the mixture compared to the ideal mixing behavior. bioline.org.brresearchgate.net
Research on mixtures of dodecyl/tetradecyl-α-D-glucopyranoside (a system analogous to this compound) has demonstrated clear synergistic effects. conicet.gov.ar The critical micelle concentration (c.m.c.) of a 3:1 mixture of dodecyl- and tetradecyl-α-D-glucopyranoside was found to be lower than the c.m.c. of either of the pure components, indicating a more efficient micellization process for the mixture. conicet.gov.ar This enhanced efficiency is a hallmark of synergism. conicet.gov.ar
The table below presents data from a study on dodecyl-α-D-glucopyranoside and tetradecyl-α-D-glucopyranoside, illustrating the synergistic effect in a mixed system. The mixture (Compound 5) exhibits a lower CMC than either of its individual components, a key indicator of synergistic interaction.
Table based on data for analogous alkyl glucosides, demonstrating synergistic effects in mixed systems. conicet.gov.ar
This synergistic behavior is not limited to surface tension and CMC reduction. Mixtures of alkyl glucosides with other surfactants have been shown to enhance foaming properties, detergency, and emulsification capabilities, making them highly effective in a variety of applications. researchgate.net The ability to achieve desired performance at lower surfactant concentrations is a significant advantage of utilizing these synergistic binary systems. mdpi.com
Applications of Undecyl Glucoside in Advanced Research Contexts
Membrane Protein Solubilization and Stabilization
The study of integral membrane proteins (IMPs), which are embedded within the lipid bilayer of cells, presents significant challenges due to their hydrophobic nature. Detergents are essential for extracting these proteins from their native membrane environment into an aqueous solution while preserving their structural and functional integrity. sigmaaldrich.comnih.gov
Alkyl glucosides are a class of non-ionic detergents frequently employed for the solubilization and purification of membrane proteins. huji.ac.il These detergents are considered mild and non-denaturing because they primarily disrupt protein-lipid and lipid-lipid interactions, leaving crucial protein-protein interactions intact. huji.ac.il The process of solubilization involves the insertion of detergent monomers into the lipid bilayer. As the detergent concentration increases to its critical micelle concentration (CMC), the membrane breaks apart, leading to the formation of mixed micelles containing proteins, lipids, and detergent. sigmaaldrich.com
The effectiveness of a detergent is linked to its molecular structure, including the length of its alkyl chain. huji.ac.il Short-chain alkyl glucosides have demonstrated success in the crystallization of membrane proteins, a critical step for structural determination. huji.ac.il While octyl glucoside has been a popular choice, its high CMC (around 20 mM) necessitates the use of large quantities to maintain protein solubility. peakproteins.com Detergents with longer alkyl chains, such as undecyl glucoside, offer different properties that may be advantageous for specific proteins. The selection of an appropriate detergent is crucial, as some may be harsh toward more sensitive proteins like G-protein coupled receptors (GPCRs). peakproteins.com
| Detergent Class | General Characteristics | Interaction Type | Common Use |
|---|---|---|---|
| Non-ionic (e.g., Alkyl Glucosides) | Uncharged hydrophilic head groups. Generally mild and non-denaturing. nih.govhuji.ac.il | Disrupt protein-lipid and lipid-lipid interactions. huji.ac.il | Isolation of biologically active membrane proteins. |
| Ionic | Charged head groups. Can be denaturing. | Disrupt protein-protein interactions. | Used when maintaining biological activity is less critical. nih.gov |
| Zwitterionic | Contain both positive and negative charges, electrically neutral overall. Intermediate mildness. huji.ac.il | Can disrupt protein-protein interactions but are often gentler than ionic detergents. huji.ac.il | NMR-based structural studies. huji.ac.il |
A primary goal in membrane protein research is to maintain the protein's native conformation and biological activity after its removal from the lipid bilayer. sigmaaldrich.com Non-ionic detergents like this compound are favored for this purpose as they mimic the lipid environment and help preserve the protein's structure. nih.gov The stability of a protein in a detergent solution is a critical factor, as harsh conditions can lead to unfolding and aggregation. sigmaaldrich.com
The hydrophobic portion of the detergent masks the transmembrane domains of the protein, preventing aggregation in the aqueous solution. huji.ac.il The choice of detergent can significantly impact protein stability; for instance, longer-chain glycosides have been shown to stabilize various states of the GPCR rhodopsin. huji.ac.il Research has focused on developing novel detergents that confer enhanced stability to particularly unstable proteins. researchgate.net The stability of a protein is often assessed by its resistance to denaturation by heat or chemical agents. nih.gov The maintenance of conformational stability is paramount, as it is directly linked to the protein's functionality. nih.gov
Given that no single detergent is optimal for all membrane proteins, empirical screening is an essential step in structural biology workflows. huji.ac.il The differences in extraction efficiencies and stabilization capacities among detergents underscore the value of screening to increase the yield and quality of the target protein. huji.ac.il
Several methodologies have been developed to streamline the detergent selection process:
Tagged Protein Screening: A common method involves using proteins with affinity tags, such as Glutathione S-transferase (GST). The screening procedure assesses various detergents for their ability to solubilize the tagged protein, which is then captured on an affinity resin. This allows for a rapid determination of optimal solubilization conditions. sigmaaldrich.com
GFP-Fusion Screening: The use of Green Fluorescent Protein (GFP) fused to the target membrane protein enables a high-throughput assessment of both solubilization efficiency and protein stability. The fluorescence of GFP is an indicator of the proper folding and stability of the fusion protein, allowing for rapid screening of numerous detergents. mdpi.com
Automated Screening: To handle a large number of conditions, fully-automated, 96-well plate-based screening platforms have been developed. These systems can rapidly test a wide array of different detergents and conditions, accelerating the identification of suitable candidates for further study. mdpi.com
The ultimate goal of these methodologies is to identify a detergent that provides high yields of a soluble, stable, and active protein suitable for downstream structural and functional analysis. nih.gov
Nanomaterial Synthesis and Morphological Control
Beyond biochemistry, this compound and other alkyl glucosides are utilized in materials science, particularly in the synthesis of nanoparticles. Their ability to form self-assembling structures known as reverse micelles provides a unique environment for controlling chemical reactions at the nanoscale.
Reverse micelles are nanometer-sized droplets of water stabilized by a surfactant layer within a bulk organic solvent. scirp.orgscirp.orgmdpi.com These structures can act as nanoreactors, confining the synthesis of nanoparticles to a controlled volume. researchgate.netnih.gov The synthesis of silver nanoparticles has been successfully demonstrated using reverse micelles formed by alkyl glucosides. scirp.orgscirp.org
In a typical procedure, two separate reverse micelle solutions are prepared. One contains the metal salt precursor (e.g., silver nitrate, AgNO₃), and the other contains a reducing agent (e.g., hydrazine (B178648) or sodium borohydride). scirp.orgscirp.org These solutions are created by injecting the required aqueous components into an organic phase (such as a mixture of n-butanol and isooctane) containing the alkyl glucoside surfactant. scirp.orgscirp.org When the two solutions are mixed, the micelles collide and exchange their aqueous contents, initiating the reduction of the metal ions and the subsequent formation of nanoparticles within the micellar core. mdpi.com This method allows for the fabrication of nanoparticles without the need for specialized equipment or extreme reaction conditions. scirp.org
The characteristics of the nanoparticles, such as their size and shape, can be modulated by altering various reaction parameters. nih.govnih.govdntb.gov.ua Studies using alkyl glucoside reverse micelles for silver nanoparticle synthesis have investigated the influence of several factors:
Reducing Agent: The choice of reducing agent was found to have a strong influence on the final size of the silver nanoparticles. scirp.orgscirp.org
Reaction Temperature: The size of the nanoparticles tended to show a slight increase as the reaction temperature was raised. scirp.orgscirp.org
Water-to-Surfactant Molar Ratio (W₀): This parameter, which typically influences the size of the reverse micelle's water pool, was found to have little effect on the final nanoparticle size in this specific system. scirp.orgscirp.org
Surfactant Alkyl Chain Length: The length of the alkyl chain of the glucoside surfactant (from C8 to C12) also had a negligible impact on the mean diameter of the resulting silver nanoparticles. scirp.org
These findings indicate that while the reverse micelle system provides the necessary nanoreactor environment, the specific chemistry of the reduction reaction plays a more dominant role in determining the final particle size in this context. scirp.orgscirp.org
| Parameter | Effect on Silver Nanoparticle Size (in Alkyl Glucoside Reverse Micelles) | Reference |
|---|---|---|
| Type of Reducing Agent | Strongly dependent | scirp.orgscirp.org |
| Reaction Temperature | Slight increase with increasing temperature | scirp.orgscirp.org |
| Water-to-Surfactant Molar Ratio | Hardly dependent | scirp.orgscirp.org |
| Alkyl Chain Length of Surfactant | Hardly dependent | scirp.org |
Applications in Chromatographic Separations and Analytical Methodologies
The amphiphilic nature of this compound makes it relevant in the context of advanced separation sciences, both as a potential analyte in complex mixtures and as a component that could influence separation processes.
High-Performance Centrifugal Partition Chromatography (HPCPC), also known as CPC, is a liquid-liquid chromatography technique that operates without a solid stationary phase. researchgate.netrotachrom.com Instead, it utilizes a liquid stationary phase held in place by a strong centrifugal force, while a liquid mobile phase is pumped through it. biopharminternational.com This technique is particularly well-suited for the separation and purification of amphiphilic and polar compounds, such as glycolipids, which can be challenging to purify using traditional silica-based chromatography due to irreversible adsorption. researchgate.netresearchgate.net
While direct studies detailing the purification of this compound via HPCPC are not prominent, the technique has been successfully applied to separate structurally related amphiphilic compounds. For instance, CPC has been used to purify pseudo-glycolipids and gangliosides from biological sources. researchgate.net The selection of an appropriate biphasic solvent system is crucial for achieving separation. Systems are chosen based on the partition coefficient (Kd) of the target compounds. rotachrom.com The versatility of solvent systems makes HPCPC a powerful tool for isolating compounds like this compound from reaction mixtures or natural extracts. rsc.org
| Target Compound Type | Biphasic Solvent System (v/v/v/v) | Reference |
|---|---|---|
| Neutral Pseudo-Glycolipids (Gb3/Gb4 type) | Chloroform-Methanol-Water (5:6:4) | researchgate.net |
| Acidic Pseudo-Glycolipids (GM3 type) | Butanol-Ethanol-1% Acetic Acid (4:1:5) | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of individual components in a mixture. Commercial this compound is typically part of a broader mixture of alkyl polyglucosides (APGs) with varying alkyl chain lengths and degrees of glucose polymerization. HPLC is the premier method for characterizing these complex mixtures. nih.govresearchgate.netnih.gov
Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose. Using a C18 or similar nonpolar stationary phase, APGs can be effectively separated according to the length of their hydrophobic alkyl chain. nih.govnih.gov A gradient elution with a mobile phase consisting of methanol (B129727) and water is typically used, where an increasing proportion of methanol elutes the longer, more hydrophobic APGs. nih.govnih.gov This method allows for the resolution of undecyl (C11) glucoside from its neighboring homologs like decyl (C10) and dodecyl (C12) glucosides. researchgate.net
For detection, detectors such as a light-scattering detector (LSD) or mass spectrometry (MS) are used, as APGs lack a strong UV chromophore. nih.govnih.gov LC-MS, in particular, is a powerful tool that not only separates the components but also provides mass information, allowing for the identification of molecules based on both alkyl chain length and the number of glucose units. nih.gov Furthermore, normal-phase HPLC has been utilized to separate the α- and β-anomers of alkyl glucosides. nih.gov
| Parameter | Condition | Purpose |
|---|---|---|
| Chromatography Mode | Reversed-Phase (RP-HPLC) | Separation by alkyl chain length and oligomer distribution. nih.govnih.gov |
| Stationary Phase | C18 or similar nonpolar column | Retention of hydrophobic alkyl chains. nih.gov |
| Mobile Phase | Methanol-Water Gradient | Elution of APGs based on hydrophobicity. nih.govnih.gov |
| Detector | Light Scattering Detector (LSD), Mass Spectrometry (MS) | Detection of non-UV absorbing compounds and structural identification. nih.govnih.gov |
| Alternative Mode | Normal-Phase (NP-HPLC) | Separation of α- and β-anomers. nih.gov |
Environmental Behavior and Biotransformation of Undecyl Glucoside
Biodegradation Pathways and Mechanisms
The biodegradation of undecyl glucoside is a multi-step process initiated by microbial action, leading to the complete mineralization of the molecule. The primary and subsequent degradation steps involve specific enzymatic activities that break down the surfactant into simpler, environmentally benign components.
Primary Degradation through Glycosidic Bond Cleavage
The initial and crucial step in the biodegradation of this compound is the enzymatic cleavage of the β-glycosidic bond that links the hydrophilic glucose head to the hydrophobic undecyl tail. atamanchemicals.comeuropa.eu This hydrolysis reaction is catalyzed by glycoside hydrolases (or glycosidases), enzymes that are specific to either α- or β-glycosidic linkages. khanacademy.orgwikipedia.org The cleavage results in the formation of two primary metabolites: glucose and undecyl alcohol (also known as undecanol). atamanchemicals.comeuropa.eu
This central cleavage mechanism is a common metabolic fate for alkyl polyglucosides. atamanchemicals.comataman-chemicals.com The process is essentially a hydrolysis reaction, where a water molecule is added across the bond, breaking it and separating the sugar and alcohol components. savemyexams.com
Subsequent Alkyl Chain Oxidation and Metabolite Fate
Following the initial cleavage, the resulting glucose and undecyl alcohol molecules enter separate, well-established metabolic pathways. europa.eu
Glucose Metabolism: The glucose moiety enters the carbohydrate metabolic pathway. atamanchemicals.comeuropa.eu It is ultimately catabolized through processes like the pyruvate (B1213749) cycle to produce carbon dioxide and water. researchgate.net
Undecyl Alcohol Oxidation: The undecyl alcohol, a fatty alcohol, undergoes oxidation to form the corresponding carboxylic acid, undecanoic acid. europa.eu This fatty acid then enters the β-oxidation pathway, where it is progressively broken down into acetyl-CoA. europa.eueuropa.eu Acetyl-CoA is a central metabolite that can be further utilized in the citric acid cycle for energy generation. europa.eu Other oxidative pathways, such as omega- and alpha-oxidation, may also be involved in the degradation of the alkyl chain. europa.eu
The complete biodegradation, or mineralization, of this compound results in its conversion to carbon dioxide, water, and biomass. researchgate.net
Factors Governing Biodegradation Rates
The rate at which this compound biodegrades in the environment is not constant and is influenced by a combination of its molecular structure and the surrounding environmental conditions.
Impact of Alkyl Chain Length and Structural Branching
The length and structure of the alkyl chain play a significant role in the biodegradation rate of alkyl polyglucosides.
Alkyl Chain Length: Studies on various alkyl polyglucosides have shown that those with shorter alkyl chains tend to biodegrade faster. science.gov For instance, research has indicated a degradation rate order of C8 > C10 ~ C12 > C14 for linear alkyl polyglucosides. researchgate.net This is attributed to the increased hydrophobicity and potentially lower aqueous solubility of longer-chain APGs, which can affect their bioavailability to microorganisms. researchgate.net
Structural Branching: The presence of branching in the alkyl chain can slow down the rate of biodegradation. researchgate.net Linear alkyl chains are more readily attacked by microbial enzymes compared to their branched counterparts. For example, a highly branched oxo C14-15 APG was found to have the slowest degradation rate when compared to linear structures. researchgate.net
Influence of Environmental Conditions and Microbial Acclimatization
The surrounding environmental conditions are critical determinants of biodegradation kinetics.
Environmental Conditions: Factors such as temperature, pH, and nutrient availability significantly impact microbial activity and, consequently, the rate of surfactant degradation. researchgate.netaloki.hu Biodegradation can occur under both aerobic and anaerobic conditions, although the rates and microbial communities involved may differ. researchgate.netnih.gov Aerobic conditions are generally more favorable for the rapid and complete degradation of many surfactants. researchgate.net
Microbial Acclimatization: The presence of a microbial community already adapted to utilizing surfactants can lead to faster degradation. researchgate.net An initial lag phase may be observed, during which the microbial population acclimates to the new substrate. researchgate.net The initial concentration of the surfactant can also affect degradation rates, with lower concentrations sometimes degrading more rapidly due to reduced potential toxicity to the microorganisms. researchgate.net
Environmental Compartmentalization and Fate Modeling
This compound is considered to have low potential for bioaccumulation. europa.eu Its tendency to adsorb to solids like soil and sediment is considered low to moderate. europa.eu Due to its ready biodegradability, it is not expected to persist in the environment. atamanchemicals.comeuropa.eu Models like OPERA (OPEn-source QSAR-ready database) can be used to predict physicochemical properties and environmental fate endpoints, such as biodegradation half-life and soil adsorption coefficient, which are crucial for comprehensive environmental risk assessments. diva-portal.orgepa.gov However, the applicability and robustness of these models depend on the availability of high-quality experimental data for similar chemicals. diva-portal.org
Dispersion and Degradation in Aquatic Environments
As a water-soluble compound, this compound has the potential to spread within water systems upon its release into the environment. jimdunlop.com Alkyl polyglucosides are generally recognized for their high biodegradability. ataman-chemicals.com They are considered a "new generation of environmentally friendly green surfactant" because they are completely biodegradable. ataman-chemicals.com This biodegradability is a crucial factor in their environmental fate, as it prevents long-term persistence in aquatic ecosystems. Studies on the broader category of alkyl polyglucosides confirm they are readily biodegradable. basf.com When used in certain applications like firefighting foams, the primary receiving environmental compartments for related non-fluorinated surfactants are fresh surface water and soil. ineris.fr The degradation pathway for alkyl glucosides involves hydrolysis, breaking them down into their constituent fatty alcohol (undecanol) and glucose. cir-safety.org
Behavior within Wastewater Treatment Systems and Receiving Waters
The behavior of this compound within wastewater treatment plants (WWTPs) is critical to understanding its environmental impact. Due to its surfactant properties, this compound has been observed to cause significant foaming in the water-continuous phase during industrial wastewater treatment processes, such as the demulsification of slop mud. google.com This characteristic suggests that its presence in high concentrations could impact the physical operations of a treatment system, potentially requiring the use of defoaming agents. google.com
For the protection of the microbial communities within these systems, a Predicted No-Effect Concentration (PNEC) for sewage treatment plants (STP) has been established. The short-term PNEC for this compound in this environment is 10.2 mg/L, indicating the concentration below which no adverse effects on the treatment process are expected. windows.net WWTPs are considered a significant life-cycle stage for emissions of similar surfactants into receiving waters. ineris.fr Once released into receiving waters, further environmental quality standards apply, with a PNEC for short-term exposure in both freshwater and marine water set at 0.018 mg/L. windows.net
Ecotoxicological Implications in Aquatic Systems
The ecotoxicological profile of this compound is favorable compared to many conventional surfactants. scirp.orgscirp.org Alkyl glucosides are noted for their biocompatibility and are considered nonhazardous to the environment. scirp.orgscirp.org The potential impact on aquatic ecosystems is assessed through various toxicity endpoints for fish, invertebrates, and algae. europa.eu A key metric for this assessment is the Predicted No-Effect Concentration (PNEC), which represents the concentration of a substance below which adverse effects in the ecosystem are unlikely to occur.
Interactive Table: Predicted No-Effect Concentrations (PNEC) for this compound Click on the headers to sort the data.
| Environment | Exposure Duration | Predicted No-Effect Concentration (PNEC) |
| Aquatic organisms (freshwater) | Short-term (single instance) | 0.018 mg/l windows.net |
| Aquatic organisms (marine water) | Short-term (single instance) | 0.018 mg/l windows.net |
| Sewage treatment plant (STP) | Short-term (single instance) | 10.2 mg/l windows.net |
Impact on Aquatic Microorganisms
The impact of this compound on aquatic microorganisms is a crucial aspect of its ecotoxicological profile. The established PNEC for sewage treatment plants of 10.2 mg/L is directly relevant, as it is designed to protect the microbial consortia responsible for wastewater purification. windows.net Beyond treatment facilities, research has identified this compound as a component in the leaf extracts of the invasive plant Leucaena leucocephala. mdpi.com These extracts demonstrated inhibitory effects on the growth of several terrestrial fungal species, suggesting that the compound possesses some level of antimicrobial activity. mdpi.com This inherent bioactivity underscores the importance of understanding its concentration-dependent effects on microbial life in aquatic environments.
Structure-Environmental Impact Relationships
The environmental behavior of this compound is intrinsically linked to its chemical structure, which consists of a hydrophilic glucose head and a hydrophobic C11 alkyl (undecyl) tail. As a member of the alkyl polyglucoside (APG) category, its properties can often be predicted based on its structural similarity to other APGs. europa.eu Regulatory assessments frequently use a "read-across" approach, where data from structurally similar molecules are used to infer properties, assuming they follow a regular pattern. europa.eu
The length of the alkyl chain is a critical determinant of an APG's environmental impact. researchgate.net Research on a series of alkyl glucosides shows that increasing the alkyl chain length drastically reduces the surfactant's critical micelle concentration (CMC) and its ability to solubilize liposomes, while increasing its affinity for bilayers. researchgate.net This relationship between chain length and physicochemical properties directly influences how the surfactant interacts with biological membranes and partitions in the environment. The biotransformation of this compound via hydrolysis into undecanol (B1663989) and glucose is a primary degradation pathway, and the subsequent metabolism of the resulting alcohol is also dependent on its chain length. europa.eu
Theoretical and Computational Investigations of Undecyl Glucoside Systems
Molecular Dynamics Simulations of Interfacial Phenomena
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net In the context of undecyl glucoside, MD simulations are invaluable for understanding its behavior at interfaces, such as the air-water or oil-water interface, which is crucial for its function as a surfactant.
Researchers can construct atomistic models of this compound molecules and place them in a simulated environment, for instance, at the interface between a layer of water and a layer of a non-polar solvent like dodecane, to mimic an oil-water system. By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of each particle, revealing how the surfactant molecules arrange themselves and interact with their surroundings. mdpi.commdpi.com
Detailed research findings from such simulations can elucidate several key interfacial properties:
Interfacial Thickness and Density Profiles: Simulations can determine the thickness of the interfacial layer and the density distribution of this compound, water, and oil molecules across it. This reveals how the surfactant creates a transition zone between the two bulk phases. mdpi.com
Molecular Orientation and Ordering: The orientation of the this compound molecules at the interface is a critical factor in their performance. MD simulations can quantify this using order parameters, which describe the alignment of the hydrophobic alkyl chain and the hydrophilic glucoside headgroup relative to the interface normal. Typically, the glucoside headgroup will be oriented towards the aqueous phase, while the undecyl tail will penetrate the oil phase. mdpi.com
Hydrogen Bonding Networks: The formation of hydrogen bonds between the glucoside headgroups and water molecules is a primary driver of its solubility and interfacial behavior. Simulations can provide a detailed map of these hydrogen bond networks, including their number, lifetime, and geometry. mdpi.com
Interfacial Tension: Although computationally demanding, MD simulations can be used to calculate the interfacial tension of the system. This allows for a direct comparison with experimental measurements and helps to validate the simulation model.
| Simulation Parameter | Typical Value/Description | Purpose in this compound Studies |
| Force Field | GROMOS, CHARMM, AMBER | Defines the potential energy function for all atoms and molecules in the system. |
| Water Model | SPC, TIP3P, TIP4P | Represents the water molecules in the simulation box. |
| System Size | 100-200 surfactant molecules, thousands of water and oil molecules | Ensures the system is large enough to avoid finite size artifacts and capture collective phenomena. |
| Simulation Time | 50-200 nanoseconds | Allows the system to reach equilibrium and provides sufficient sampling for analysis. mdpi.com |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Mimics experimental conditions. mdpi.com |
Quantum Chemical Calculations for Molecular Interactions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and energetics of molecular interactions with high accuracy. mdpi.comnih.gov For this compound, these methods can provide fundamental insights into the non-covalent interactions that govern its self-assembly and binding properties.
By performing calculations on a single this compound molecule or small clusters with water or other molecules, researchers can determine:
Optimized Molecular Geometry: Quantum chemistry calculations can predict the most stable three-dimensional structure of the this compound molecule, including bond lengths, bond angles, and dihedral angles. nih.govmdpi.com
Interaction Energies: The strength of the interaction between an this compound molecule and other molecules (e.g., water, oil, other surfactant molecules) can be calculated precisely. This helps to understand the thermodynamics of its aggregation and adsorption.
Hydrogen Bond Analysis: These calculations can characterize the hydrogen bonds formed by the glucoside headgroup in great detail, including their energy, geometry, and the electronic charge distribution within the bond. mdpi.com
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the surface of the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com For this compound, the oxygen atoms of the glucoside headgroup are expected to be regions of negative potential, making them favorable sites for hydrogen bonding with water.
A common approach is to use a functional like B3LYP with a basis set such as 6-31G* or larger. nih.govmdpi.com To accurately account for the weak van der Waals interactions, which are crucial for the association of the alkyl chains, dispersion corrections (e.g., DFT-D3) are often included in the calculations. mdpi.com
| Computational Method | Information Obtained for this compound |
| Density Functional Theory (DFT) | Electronic structure, optimized geometry, interaction energies, reaction pathways. mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, orbital interactions, and the nature of intermolecular bonds (e.g., hydrogen bonds). mdpi.com |
| Atoms in Molecules (AIM) Theory | Topological analysis of the electron density to characterize and classify chemical bonds and other interactions. mdpi.com |
| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion. |
Thermodynamic Modeling of Aggregation and Adsorption
The self-assembly of this compound into micelles and its adsorption at interfaces are governed by thermodynamic principles. Thermodynamic models aim to describe and predict these behaviors based on key parameters.
A fundamental concept in surfactant science is the critical micelle concentration (CMC), the concentration at which micelles begin to form. The thermodynamics of micellization can be described using models like the pseudo-phase separation model . In this model, the micelle is treated as a separate phase, and the transfer of a surfactant monomer from the bulk solution to the micellar phase is characterized by a standard Gibbs free energy of micellization (ΔG°mic).
This free energy change can be calculated from the CMC using the following equation (for nonionic surfactants): ΔG°mic = RT ln(XCMC) where:
R is the universal gas constant.
T is the absolute temperature.
XCMC is the CMC expressed as a mole fraction. researchgate.net
The Gibbs free energy of micellization is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions: ΔG°mic = ΔH°mic - TΔS°mic
By measuring the CMC at different temperatures, these thermodynamic parameters can be determined. For this compound, the micellization process is primarily driven by the hydrophobic effect, which leads to a positive entropy change as the structured water molecules around the alkyl chains are released.
Similarly, thermodynamic models can be applied to the adsorption of this compound at interfaces. The Gibbs adsorption isotherm relates the surface tension of a solution to the concentration of the surfactant and the amount of surfactant adsorbed at the interface.
| Thermodynamic Parameter | Significance for this compound | Typical Findings for Alkyl Glucosides |
| Critical Micelle Concentration (CMC) | Indicates the tendency of the surfactant to self-assemble. A lower CMC means higher efficiency. | Decreases with increasing alkyl chain length. |
| Standard Gibbs Free Energy of Micellization (ΔG°mic) | The overall thermodynamic driving force for micelle formation. A more negative value indicates more spontaneous micellization. | Becomes more negative with increasing alkyl chain length due to the enhanced hydrophobic effect. |
| Standard Enthalpy of Micellization (ΔH°mic) | The heat absorbed or released during micellization. Can be positive or negative depending on the balance of bond breaking and formation. | Often small and can change sign with temperature. |
| Standard Entropy of Micellization (ΔS°mic) | The change in disorder of the system upon micellization. | Generally positive and the main driving force for micellization in aqueous solution. |
Predictive Models for Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) models are statistical or machine learning-based models that aim to predict the properties of a chemical based on its molecular structure. doi.orgnih.gov For this compound and related compounds, QSPR can be a powerful tool for predicting key properties without the need for extensive experimentation.
The general workflow for developing a QSPR model involves:
Data Collection: A dataset of molecules with known properties (e.g., CMC, surface tension, biodegradability) is assembled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can range from simple constitutional descriptors (e.g., molecular weight, number of certain atoms) to more complex 3D descriptors derived from the molecule's conformation.
Model Building: A mathematical relationship is established between the descriptors (the independent variables) and the property of interest (the dependent variable). This is often done using techniques like multiple linear regression, partial least squares, or more advanced machine learning algorithms like random forests or neural networks. osti.gov
Validation: The model's predictive power is rigorously tested on an external set of molecules that were not used in the model-building process.
For alkyl glucosides, QSPR models could be developed to predict properties such as:
Critical Micelle Concentration (CMC): Models often show that the CMC is strongly correlated with the length of the alkyl chain and the size of the polar headgroup.
Surface Tension at the CMC (γCMC): This property relates to how effectively the surfactant can reduce the surface tension of water.
Hydrophilic-Lipophilic Balance (HLB): A measure of the degree to which the surfactant is hydrophilic or lipophilic, which determines its suitability for different applications.
Biodegradability: QSPR models can help to predict the environmental fate of surfactants by correlating structural features with their susceptibility to microbial degradation.
These predictive models are valuable in the design of new surfactants, allowing for the virtual screening of many potential structures to identify candidates with desired properties before they are synthesized in the lab. arxiv.orgresearchgate.net
Future Directions and Emerging Research Areas
Development of Novel Biocatalytic and "Green" Synthetic Routes
The chemical synthesis of alkyl glucosides, including undecyl glucoside, often involves multiple steps, high temperatures, and the use of toxic catalysts, leading to lower yields and complex purification processes. agriculturejournals.czd-nb.info In response, "green" chemistry principles are driving the development of more environmentally friendly and efficient synthetic methods. mdpi.comyoutube.com
A primary focus is the use of enzymes as biocatalysts. d-nb.infomdpi.com Glycosidases, which naturally cleave glycosidic bonds, can be used in reverse (a process called reverse hydrolysis) or in transglycosylation reactions to form these bonds, offering a high degree of stereoselectivity and substrate specificity. agriculturejournals.czd-nb.info This enzymatic approach avoids harsh reaction conditions and toxic catalysts. d-nb.info Researchers are exploring various sources of β-glucosidases, including microbial systems and even inexpensive sources like defatted almond, apricot, and peach kernels, to catalyze the synthesis. agriculturejournals.czd-nb.info
Strategies to improve the yield of enzymatic synthesis are also under investigation. These include optimizing reaction parameters such as water activity, pH, temperature, and the nature of the glycosyl donor. d-nb.info The use of two-phase solvent systems and enzyme immobilization are additional techniques being employed to enhance reaction efficiency. d-nb.info For instance, dextransucrase from Leuconostoc mesenteroides has been used to synthesize alkyl α-D-glucosides from sucrose (B13894) and various alcohols, with yields reaching up to 50% under optimal conditions. nih.govresearchgate.net
Design and Engineering of Tailored this compound Derivatives for Specific Applications
The versatility of this compound lends itself to the design and engineering of derivatives with tailored properties for specific applications. By modifying the chemical structure, researchers can enhance its functionality for use in pharmaceuticals, cosmetics, and materials science. google.comgoogle.com
One area of interest is the creation of derivatives with improved biological activity or bioavailability. For example, glycosylation of phenolic compounds, which often have low water solubility, can increase their solubility and stability, making them more suitable for cosmetic and therapeutic applications. google.com Similarly, the enzymatic acylation of compounds like gastrodin (B1674634) with undecylenic acid can create derivatives with potentially improved membrane penetration, enhancing their therapeutic efficacy. plos.org
The synthesis of novel glycoside derivatives extends to creating new materials with unique properties. For instance, a hydrogel based on a substituted phenyl glucoside with a Schiff base in the aglycon has been synthesized, demonstrating the potential for creating self-assembling materials. nih.gov Furthermore, the synthesis of derivatives with different alkyl chain lengths and sugar moieties allows for the fine-tuning of surfactant properties, such as their use in the formation of reverse micelles for nanoparticle synthesis. scirp.org
Advanced Spectroscopic and Scattering Techniques for Self-Assembled Structures
Understanding the self-assembly of this compound into structures like micelles is crucial for its application. Advanced analytical techniques are being employed to probe these nanoscale architectures in detail.
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful methods for investigating the structure of micelles and other self-assembled systems at a mesoscopic scale (1-100 nm). scispace.comwikipedia.org These techniques provide information on the size, shape, and aggregation number of the micelles. researchgate.net By fitting the scattering data to models, such as ellipsoidal or cylindrical shapes, researchers can gain insights into the micellar structure. researchgate.net A key advantage of SANS is the ability to use isotope substitution (H/D labeling) to make specific components of a complex, like the detergent micelle around a membrane protein, effectively "invisible" to the neutrons, allowing for the focused study of the protein's structure. nih.gov
Other spectroscopic techniques also play a vital role. Fourier Transform Infrared (FTIR) spectroscopy can monitor the intermolecular interactions that drive self-assembly processes in real-time. nih.govDynamic Light Scattering (DLS) is used to determine particle size and homogeneity of samples, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular structure and dynamics within the self-assembled aggregates. nih.govresearchgate.net
Interdisciplinary Research at the Interface of Chemical Biology, Materials Science, and Environmental Engineering
The unique properties of this compound place it at the intersection of several scientific disciplines, fostering interdisciplinary research.
In chemical biology , there is a focus on developing environmentally friendly processes and synthetic techniques to address biological challenges. lon.ac.uk This includes designing and synthesizing novel biocatalysts and antibacterial compounds. lon.ac.uk The study of how small molecules like this compound interact with and perturb biological systems is a key area of research. mdpi.com Interdisciplinary research centers are investigating the molecular basis of human diseases, where compounds that can modulate biological membranes and protein function are of great interest. ircbc.ac.cnircbc.ac.cn
In materials science , the self-assembly properties of this compound and its derivatives are being harnessed to create novel nanostructured materials. unm.eduinnovationnewsnetwork.com For example, they can act as structure-directing agents in the synthesis of mesoporous materials. unm.edu The ability to create hybrid organic-inorganic materials with tailored optical and mechanical properties opens up possibilities in catalysis, sensing, and drug delivery. unm.eduacs.org
In environmental engineering , the biodegradability and low toxicity of this compound make it an attractive "green" surfactant. researchgate.netmdpi.com Research is focused on its application in environmentally friendly cleaning products and for remediation purposes. upichem.commdpi.com The principles of green chemistry guide the development of sustainable chemical processes for waste treatment and pollution reduction, where biodegradable surfactants play a crucial role. mdpi.com
Q & A
Q. What are the standard synthesis methods for undecyl glucoside, and how do reaction conditions influence yield and purity?
this compound is synthesized via alcoholysis, where glucose reacts with undecyl alcohol under acidic conditions. Key parameters include temperature (typically 80–120°C), catalyst type (e.g., sulfuric acid), and glucose-to-alcohol molar ratios . To optimize yield:
- Use anhydrous glucose to minimize hydrolysis side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect unreacted glucose.
- Purify using vacuum distillation or column chromatography to isolate the glucoside from fatty alcohol residues .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
- Nuclear Magnetic Resonance (NMR): Confirm glycosidic bond formation (e.g., δ 4.2–5.5 ppm for anomeric protons) .
- Mass Spectrometry (MS): Verify molecular weight (theoretical ~346 g/mol for this compound; see Decyl glucoside’s empirical data in ).
- High-Performance Liquid Chromatography (HPLC): Quantify purity and detect by-products like unreacted glucose or oligomers .
Q. How can researchers design in vitro safety assessments for this compound to evaluate skin irritation potential?
- Use in vitro assays such as the EpiDerm™ skin model to measure cytotoxicity and interleukin-1α release.
- Compare results with historical data for structurally similar glucosides (e.g., decyl glucoside showed concentration-dependent irritation at 0.5–10% in patch tests ).
- Validate findings using ex vivo human skin explants to assess barrier disruption .
Advanced Research Questions
Q. How can conflicting data on this compound’s biocompatibility be resolved across studies with varying methodologies?
- Meta-analysis: Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as concentration ranges (e.g., 1% vs. 10% active ingredient) and test models (rabbit vs. human skin) .
- Dose-response modeling: Apply Hill equation or logistic regression to quantify irritation thresholds and identify non-linear effects .
- Confounding factors: Control for impurities (e.g., residual fatty alcohols) via GC-MS analysis, as these may skew toxicity results .
Q. What experimental frameworks are suitable for studying this compound’s biodegradation pathways in environmental systems?
- Enzymatic hydrolysis assays: Incubate this compound with glucoside hydrolases (e.g., from Aspergillus niger) to simulate microbial breakdown. Monitor glucose release via DNS reagent or enzymatic kits .
- Soil microcosm studies: Track mineralization rates (CO₂ evolution) in soil spiked with ¹⁴C-labeled this compound. Compare degradation kinetics to structurally related surfactants (e.g., lauryl glucoside) .
Q. How can researchers optimize this compound’s formulation stability in multi-component systems (e.g., emulsions or micellar solutions)?
- Phase behavior studies: Construct ternary phase diagrams (water/undecyl glucoside/oil) to identify stable regions. Use dynamic light scattering (DLS) to monitor micelle size under varying pH (4–9) and ionic strength (0–150 mM NaCl) .
- Accelerated stability testing: Store formulations at 40°C/75% RH for 3 months. Analyze phase separation via turbidimetry and interfacial tension measurements .
Data Contradiction and Methodological Challenges
Q. What strategies address discrepancies in reported critical micelle concentration (CMC) values for this compound?
- Standardize measurement conditions (temperature, ionic strength) across studies.
- Use multiple techniques (e.g., surface tension vs. fluorescence probing) to cross-validate CMC values .
- Report raw data with error margins to facilitate meta-analyses .
Q. How can computational models complement experimental studies of this compound’s interactions with biomembranes?
- Perform molecular dynamics (MD) simulations using force fields like CHARMM36 to predict lipid bilayer penetration depths.
- Validate with experimental techniques (e.g., neutron reflectometry) to quantify surfactant adsorption on lipid monolayers .
Methodological Frameworks and Theoretical Links
Q. Which conceptual frameworks guide hypothesis-driven research on this compound’s mechanisms of action?
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape research questions on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
